(7-Oxaspiro[3.5]nonan-2-yl)hydrazine
Description
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
7-oxaspiro[3.5]nonan-2-ylhydrazine |
InChI |
InChI=1S/C8H16N2O/c9-10-7-5-8(6-7)1-3-11-4-2-8/h7,10H,1-6,9H2 |
InChI Key |
NUXQCXFZMMKKDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(C2)NN |
Origin of Product |
United States |
Technical Guide: Chemical Properties of (7-Oxaspiro[3.5]nonan-2-yl)hydrazine
This guide details the chemical properties, synthesis, and medicinal chemistry applications of (7-Oxaspiro[3.5]nonan-2-yl)hydrazine , a specialized spirocyclic building block.
Executive Summary
(7-Oxaspiro[3.5]nonan-2-yl)hydrazine is a high-value spirocyclic intermediate used in modern drug discovery. It belongs to the class of "Fsp3-rich" scaffolds, designed to replace flat aromatic systems (like phenyl or pyridine rings) or labile saturated heterocycles (like morpholine).
The compound features a spiro[3.5]nonane core—a four-membered ring fused at a single carbon to a six-membered ether ring. The hydrazine moiety (-NHNH₂) at the 2-position serves as a versatile "warhead" for heterocycle formation (e.g., pyrazoles, triazoles) or as a linker in fragment-based drug design. Its primary utility lies in modulating lipophilicity (LogP) and improving metabolic stability by blocking metabolically liable sites common in aliphatic amines.
Structural & Physicochemical Analysis[1]
The spirocyclic core imparts unique conformational rigidity compared to linear alkyl chains or simple cycloalkanes. The oxygen atom in the 7-position (the six-membered ring) acts as a hydrogen bond acceptor (HBA), improving water solubility without introducing a high-energy donor.
Key Physicochemical Properties (Predicted & Experimental Consensus)
| Property | Value / Description | Significance |
| Molecular Formula | C₈H₁₆N₂O | Core stoichiometry. |
| Molecular Weight | 156.23 g/mol | Fragment-like; ideal for LEL (Ligand Efficiency) optimization. |
| ClogP | ~0.2 – 0.8 | Lower than cyclohexyl analogs; beneficial for solubility. |
| pKa (Conjugate Acid) | ~8.1 (Hydrazine N1) | Less basic than alkyl amines (~10.5), reducing hERG liability. |
| TPSA | ~50 Ų | Good membrane permeability range (<140 Ų). |
| Fsp3 Fraction | 1.0 (100%) | "Escape from Flatland"; enhances selectivity and solubility. |
| Geometry | Puckered cyclobutane | The cyclobutane ring adopts a puckered conformation to relieve torsional strain. |
Conformational Dynamics
The spiro-fusion locks the orientation of the two rings perpendicular to each other. This orthogonality prevents the "pancaking" interactions typical of aromatic rings, often leading to better solubility in aqueous media and novel binding vectors in protein active sites.
Synthetic Pathways[1][2][3][4][5]
The synthesis of (7-Oxaspiro[3.5]nonan-2-yl)hydrazine typically proceeds from the commercially available ketone intermediate, 7-oxaspiro[3.5]nonan-2-one . Two primary routes are employed depending on the required stereochemistry and scale.
Route A: Reductive Amination (Direct)
This route is preferred for rapid library generation. The ketone is condensed with hydrazine hydrate to form a hydrazone, which is subsequently reduced.[1][2][3]
Route B: Functional Group Interconversion (Stepwise)
Used when high purity is required, avoiding over-alkylation. The ketone is reduced to the alcohol, activated (Mesylate/Tosylate), and displaced by hydrazine.
Visualization: Synthetic Workflow
Caption: Dual pathways for the synthesis of the target hydrazine from the spiro-ketone precursor.
Reactivity Profile
The hydrazine group is a "super-nucleophile" due to the alpha-effect (repulsion between adjacent lone pairs on nitrogen atoms). This makes (7-Oxaspiro[3.5]nonan-2-yl)hydrazine highly reactive toward electrophiles, far more so than its amine analog.
Heterocycle Formation (Pyrazoles)
The most critical application is the condensation with 1,3-diketones or
-
Mechanism : Double condensation.
-
Utility : Pyrazoles are ubiquitous pharmacophores (e.g., Celecoxib). The spiro-substituent provides a bulky, solubilizing group on the pyrazole nitrogen.
Hydrazone Formation
Reaction with aldehydes or ketones yields stable hydrazones.
-
Stability : Unlike imines, these hydrazones are generally stable to hydrolysis and can serve as final drug candidates or intermediates.
Acylation
Reaction with acid chlorides or carboxylic acids (using coupling agents like HATU) yields hydrazides.
-
Caution : The terminal nitrogen is the most nucleophilic. Mono-acylation is controlled by stoichiometry and temperature (
).
Visualization: Reactivity Logic
Caption: Primary divergent synthesis pathways utilizing the hydrazine warhead.
Medicinal Chemistry Applications
Bioisosteric Replacement
The 7-oxaspiro[3.5]nonane moiety acts as a bioisostere for:
-
4-Substituted Cyclohexanes : It lowers lipophilicity (LogD) while maintaining steric bulk.
-
Piperidines/Morpholines : It removes the basic nitrogen from the ring (if attached via carbon), altering pKa and reducing phospholipidosis risk.
Metabolic Stability
The spiro-linkage creates a quaternary carbon center. This blocks metabolic oxidation at that position (no abstractable protons), often extending the half-life (
Case Study Context
In kinase inhibitor design, attaching this hydrazine to a hinge-binding scaffold (like indazole) allows the spiro-ether tail to project into the solvent front. The ether oxygen can engage in water-mediated hydrogen bonding, improving the compound's solubility profile without disrupting binding affinity.
Handling & Safety Protocol
While specific toxicological data for this exact derivative may be sparse, it should be handled with the rigorous protocols reserved for hydrazines.
-
Toxicity : Hydrazines are potential genotoxins (structural alerts). Handle in a fume hood.
-
Stability : Store as the hydrochloride salt (solid) to prevent oxidation. The free base is prone to air oxidation, turning yellow/brown over time.
-
Incompatibility : Avoid contact with strong oxidizers (e.g., bleach, peroxides) and strong acids (unless forming salt).
Protocol: Free Base Liberation
-
Suspend the hydrochloride salt in DCM or EtOAc.
-
Add saturated aqueous
or . -
Stir vigorously for 15 mins.
-
Separate organic layer, dry over
, and concentrate immediately before use.
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties of a New Scaffold for Drug Discovery. Journal of Medicinal Chemistry. Link
-
Barnes-Seeman, D. (2012). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry. Link
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The Ascendancy of the 7-Oxaspiro[3.5]nonane Scaffold: A Technical Guide for Modern Medicinal Chemistry
Abstract
In the relentless pursuit of novel therapeutic agents with superior efficacy and developability, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical structures. The "escape from flatland" has championed the exploration of three-dimensional scaffolds that can better mimic natural ligands and engage with complex biological targets.[1][2] Among these, the 7-oxaspiro[3.5]nonane core has emerged as a particularly compelling motif. This technical guide provides an in-depth analysis of the synthesis, pharmacological applications, and strategic advantages of incorporating the 7-oxaspiro[3.5]nonane scaffold in drug discovery programs. We will delve into its role in the development of potent G protein-coupled receptor 119 (GPR119) agonists and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro) inhibitors, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.
The Strategic Value of the 7-Oxaspiro[3.5]nonane Scaffold
The 7-oxaspiro[3.5]nonane scaffold is a unique bicyclic system featuring a four-membered oxetane ring fused to a six-membered cyclohexane ring at a single carbon atom. This spirocyclic arrangement imparts a rigid, three-dimensional geometry that offers several advantages in drug design:
-
Enhanced Three-Dimensionality: The fixed spatial orientation of substituents on the 7-oxaspiro[3.5]nonane core allows for precise probing of protein binding pockets, potentially leading to increased potency and selectivity.[3][4]
-
Improved Physicochemical Properties: The incorporation of the polar oxetane moiety can significantly influence a molecule's physicochemical properties. It can serve as a bioisosteric replacement for more metabolically labile groups like morpholine or gem-dimethyl functionalities, often leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[5][6][7]
-
Novel Chemical Space: As a non-classical scaffold, the 7-oxaspiro[3.5]nonane core provides access to novel chemical space, offering opportunities for the development of intellectual property and for overcoming challenges associated with existing drug classes.[3][8]
Synthetic Strategies for Accessing the 7-Oxaspiro[3.5]nonane Core
The construction of the 7-oxaspiro[3.5]nonane scaffold can be approached through various synthetic routes. A common strategy involves the synthesis of a key spirocyclic intermediate that can be further functionalized.
Synthesis of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Derivatives
A versatile building block for drug discovery is 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid. A notable synthetic pathway allows for its multigram-scale production.[2][3]
Experimental Protocol: Synthesis of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate [2]
-
Reduction of the Diester: To a solution of 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate in anhydrous tetrahydrofuran (THF) at -40°C under an inert atmosphere, add a solution of lithium aluminum hydride (LiAlH4) in THF dropwise.
-
Reaction Quenching: After the reaction is complete, the mixture is carefully quenched with an aqueous workup to destroy excess reducing agent.
-
Purification: The crude product, tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, is then purified by column chromatography.
Caption: Synthetic workflow for a 7-oxaspiro[3.5]nonane derivative.
Medicinal Chemistry Applications
The unique structural features of the 7-oxaspiro[3.5]nonane scaffold have been exploited in the design of novel therapeutic agents targeting a range of diseases.
GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion.[9][10] Several potent GPR119 agonists incorporating the closely related 7-azaspiro[3.5]nonane scaffold have been developed, highlighting the potential of the 7-oxaspiro[3.5]nonane core in this therapeutic area.[1][9]
Mechanism of Action: Activation of GPR119 in pancreatic β-cells leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn potentiates glucose-stimulated insulin secretion.
Caption: GPR119 signaling pathway in pancreatic β-cells.
Table 1: In Vitro Activity of Representative 7-Azaspiro[3.5]nonane GPR119 Agonists
| Compound ID | Target Receptor | EC50 (nM) |
| 54g | Human GPR119 | 15 |
| APD597 * | Human GPR119 | 23 |
*APD597 is a structurally related spirocyclic agonist provided for comparison. Data for compound 54g is from a study on 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.[1][10]
SARS-CoV-2 3C-like Protease (3CLpro) Inhibitors
The SARS-CoV-2 3CLpro is a crucial enzyme in the viral replication cycle, making it a prime target for antiviral drug development.[11][12] Structure-guided design has led to the discovery of potent inhibitors incorporating the 6-azaspiro[3.5]nonane scaffold, demonstrating the utility of this spirocyclic system in targeting viral proteases.[1][11]
Mechanism of Action: 3CLpro inhibitors block the proteolytic activity of the enzyme, preventing the processing of viral polyproteins into functional proteins required for viral replication.
Table 2: In Vitro Potency of Representative 6-Azaspiro[3.5]nonane-Derived 3CLpro Inhibitors
| Compound ID | Target Enzyme | IC50 (µM) |
| 7c | SARS-CoV-2 3CLpro | 0.25 ± 0.03 |
| MERS-CoV 3CLpro | 0.08 ± 0.01 | |
| 8c | SARS-CoV-2 3CLpro | 0.18 ± 0.02 |
| MERS-CoV 3CLpro | 0.05 ± 0.01 | |
| 9c | SARS-CoV-2 3CLpro | 0.15 ± 0.02 |
| MERS-CoV 3CLpro | 0.04 ± 0.01 |
Data sourced from a study on spirocyclic inhibitors of SARS-CoV-2 3CLpro.[1]
Experimental Protocol: FRET-based 3CLpro Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant SARS-CoV-2 3CLpro and a fluorogenic substrate in assay buffer.
-
Compound Dilution: Serially dilute test compounds in dimethyl sulfoxide (DMSO) and then further dilute in assay buffer.
-
Assay Reaction: In a microplate, mix the 3CLpro enzyme solution with the test compound dilutions and incubate to allow for inhibitor binding.
-
Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to substrate cleavage.
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a FRET-based 3CLpro inhibition assay.
Bioisosteric Replacement and Other Applications
The 7-oxaspiro[3.5]nonane scaffold has also been explored as a bioisostere for other common heterocyclic motifs in medicinal chemistry. For instance, the replacement of the piperidine fragment in the local anesthetic bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety resulted in a compound with comparable activity and ADME properties, but with five times lower toxicity and increased water solubility.[2][13] This highlights the potential of this scaffold to fine-tune the pharmacokinetic and toxicological profiles of drug candidates.
Furthermore, derivatives of the broader spiro[3.5]nonane class have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, suggesting a wide range of potential therapeutic applications for the 7-oxaspiro[3.5]nonane core.[8][11]
Conclusion and Future Directions
The 7-oxaspiro[3.5]nonane scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its inherent three-dimensionality, coupled with the favorable physicochemical properties imparted by the oxetane ring, offers a powerful strategy for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The demonstrated success of closely related azaspiro[3.5]nonane derivatives as GPR119 agonists and SARS-CoV-2 3CLpro inhibitors strongly supports the continued exploration of the 7-oxaspiro[3.5]nonane core for these and other challenging biological targets. Future research should focus on the development of new synthetic methodologies to access a wider diversity of functionalized 7-oxaspiro[3.5]nonane derivatives and their systematic evaluation in a broad range of biological assays to unlock the full therapeutic potential of this promising scaffold.
References
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
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Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]
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Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. PubMed. [Link]
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1-Oxa-7-azaspiro(3.5)nonane. PubChem. [Link]
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Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. [Link]
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Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro. ResearchGate. [Link]
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Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. [Link]
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Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]
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Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
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Spiro(3.5)nonane. PubChem. [Link]
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Chemical Space Exploration of Oxetanes. MDPI. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro. PMC. [Link]
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Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals. Frontiers. [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
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Bioisosteric Replacement Strategies. SpiroChem. [Link]
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Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
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(7-Oxaspiro[3.5]nonan-2-yl)hydrazine molecular weight and structure
An In-depth Technical Guide to (7-Oxaspiro[3.5]nonan-2-yl)hydrazine: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The relentless pursuit of novel chemical matter in drug discovery necessitates a departure from the planar, two-dimensional structures that have historically dominated medicinal chemistry. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling strategy to navigate novel chemical space, enhance physicochemical properties, and ultimately improve the clinical success rates of drug candidates. This guide focuses on a unique molecular entity, (7-Oxaspiro[3.5]nonan-2-yl)hydrazine, a compound that marries the structural rigidity and 3D nature of a spirocycle with the versatile reactivity and pharmacophoric potential of a hydrazine moiety. While this specific molecule is not extensively documented in current literature, this whitepaper will serve as a foundational guide for researchers by deducing its core properties and exploring its potential based on established principles and data from closely related analogues.
Molecular Identity and Physicochemical Characteristics
The nomenclature, (7-Oxaspiro[3.5]nonan-2-yl)hydrazine, precisely defines a unique chemical architecture. The foundation is a spiro[3.5]nonane system, which consists of a cyclobutane ring (the smaller, 4-membered ring) and a cyclohexane ring (the larger, 6-membered ring) joined by a single, shared carbon atom (the spiro center). The "7-Oxa" prefix indicates that the carbon at the 7-position of the cyclohexane ring is replaced by an oxygen atom, forming a tetrahydropyran ring. The hydrazine functional group (-NHNH₂) is attached at the 2-position of the cyclobutane ring.
Chemical Structure
The three-dimensional structure of this molecule provides a rigid scaffold that can project substituents into distinct vectors in space, a highly desirable trait for optimizing interactions with biological targets.
Caption: 2D representation of (7-Oxaspiro[3.5]nonan-2-yl)hydrazine.
Core Physicochemical Data
A molecule's fundamental properties are critical predictors of its behavior in biological systems. The data for (7-Oxaspiro[3.5]nonan-2-yl)hydrazine are calculated based on its deduced structure.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | Calculated |
| Molecular Weight | 156.23 g/mol | Calculated |
| Monoisotopic Mass | 156.12626 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 47.34 Ų | Calculated |
| cLogP | 0.85 | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
Note: Calculated values provide a baseline for experimental validation. These properties suggest a compound with good water solubility and the potential for good cell permeability, aligning with modern drug design principles that favor molecules with lower lipophilicity and higher sp³ character.[1]
Rationale for Synthesis and Characterization
While no direct synthesis for (7-Oxaspiro[3.5]nonan-2-yl)hydrazine is currently published, a plausible synthetic strategy can be devised based on established methodologies for constructing spirocyclic systems and introducing hydrazine functionalities.[2][3] A self-validating protocol would involve rigorous purification and multi-technique characterization at each step.
Proposed Synthetic Workflow
A logical approach would begin with a commercially available or readily synthesized ketone precursor, which is then converted to the target hydrazine.
Caption: Proposed high-level synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (7-Oxaspiro[3.5]nonan-2-yl)amine (Intermediate)
-
Oxime Formation: To a solution of 7-Oxaspiro[3.5]nonan-2-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 4-6 hours, monitoring by TLC for the disappearance of the starting ketone.
-
Work-up & Isolation: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime, which can be used directly in the next step.
-
Reduction: Carefully dissolve the crude oxime in anhydrous THF and add it dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in THF at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and then reflux for 8-12 hours.
-
Quenching & Purification: Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate and purify the resulting crude amine by column chromatography to yield the pure (7-Oxaspiro[3.5]nonan-2-yl)amine.
Step 2: Synthesis of (7-Oxaspiro[3.5]nonan-2-yl)hydrazine (Final Product)
-
Reaction Setup: Dissolve the purified amine (1.0 eq) in a suitable solvent like dichloromethane.
-
Hydrazine Transfer: Add a solution of an appropriate aminating agent, such as O-(mesitylenesulfonyl)hydroxylamine (MSH), portion-wise at room temperature.
-
Monitoring & Work-up: Stir the reaction for 12-24 hours, monitoring by LC-MS. Upon completion, perform an aqueous work-up to remove byproducts.
-
Purification: Purify the crude product by column chromatography or crystallization to obtain the target hydrazine.
Characterization
The identity and purity of the final compound would be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the presence of all expected signals corresponding to the spirocyclic core and hydrazine protons.
-
Mass Spectrometry (MS): To verify the molecular weight and obtain the exact mass, confirming the molecular formula.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic N-H stretches of the hydrazine group and the C-O-C stretch of the tetrahydropyran ring.
Applications in Drug Discovery and Development
The strategic combination of a 3D spirocyclic core and a hydrazine functional group positions this molecule as a valuable building block for drug discovery programs.
The "Escape from Flatland" Advantage
Modern drug discovery emphasizes moving away from flat, aromatic-rich molecules towards those with greater sp³-hybridized character.[1] Spirocycles are exemplary in this regard.
-
Improved Physicochemical Properties: The non-planar, rigid structure of the 7-oxaspiro[3.5]nonane core can lead to improved solubility and metabolic stability compared to more flexible or planar analogues.[4]
-
Novel Vector Exploration: The defined three-dimensional geometry allows for precise orientation of substituents, enabling more effective probing of protein binding pockets and potentially leading to higher potency and selectivity.
The Versatility of the Hydrazine Moiety
Hydrazine and its derivatives are a cornerstone of medicinal chemistry due to their unique chemical properties and biological activity.[5][6]
-
Pharmacophoric Element: The -NHNH₂ group can act as a potent hydrogen bond donor and acceptor, forming critical interactions with biological targets.
-
Synthetic Handle: Hydrazine is a versatile nucleophile, readily reacting with carbonyls to form hydrazones or serving as a precursor for the synthesis of various nitrogen-containing heterocycles.[3][5] This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Caption: The synergy of structural features leading to enhanced drug candidates.
Conclusion
(7-Oxaspiro[3.5]nonan-2-yl)hydrazine represents a promising, albeit underexplored, scaffold for medicinal chemistry. Its calculated physicochemical properties are well within the ranges desired for modern drug candidates. The convergence of a rigid, three-dimensional spirocyclic core with the synthetically versatile and pharmacologically relevant hydrazine group provides a powerful platform for the development of novel therapeutics. The synthetic pathways and strategic applications outlined in this guide offer a foundational framework for researchers to synthesize, evaluate, and incorporate this valuable building block into future drug discovery campaigns, paving the way for new treatments with potentially superior efficacy and safety profiles.
References
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French-Ukrainian Journal of Chemistry. (2023). Synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
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PubChem. 7-Oxa-2-azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]
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Molport. (1-{5-oxaspiro[3.5]nonan-8-yl}decyl)hydrazine. [Link]
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Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]
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Anusandhanvallari. (2024). Synthesis and Characterization of Hydrazine Derivatives. [Link]
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MDPI. (2021). Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. [Link]
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U.S. Environmental Protection Agency. N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine Properties. [Link]
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PMC. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]
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Literature Review & Technical Guide: (7-Oxaspiro[3.5]nonan-2-yl)hydrazine Reactivity
Executive Summary
Molecule: (7-Oxaspiro[3.5]nonan-2-yl)hydrazine Role: High-value spirocyclic building block in medicinal chemistry. Core Application: Synthesis of rigidified kinase inhibitors (e.g., JAK2, CFTR modulators) and GPCR ligands.
(7-Oxaspiro[3.5]nonan-2-yl)hydrazine represents a strategic evolution in "escape from flatland" drug design. Unlike traditional piperidine or cyclohexane linkers, the spiro[3.5]nonane core provides a defined, rigid exit vector with specific 3D dimensionality. The inclusion of the 7-oxygen atom (forming a tetrahydropyran moiety) critically lowers lipophilicity (LogP) compared to its carbocyclic analog, enhancing oral bioavailability and metabolic stability. This guide details its synthesis, reactivity profile, and application in heterocycle construction.
Molecular Architecture & Physicochemical Logic
The molecule consists of a cyclobutane ring spiro-fused to a tetrahydropyran (THP) ring . The hydrazine moiety is attached at the C2 position of the cyclobutane ring.
Structural Advantages
-
Gem-Dimethyl Effect Mimicry: The spiro fusion restricts conformational freedom, reducing the entropic penalty upon binding to a protein target.
-
Vector Control: The C2-substitution on the cyclobutane ring projects the hydrazine (and subsequent warheads) at a distinct angle relative to the THP core, often exploring novel IP space in kinase pockets.
-
Solubility: The ether oxygen at position 7 acts as a hydrogen bond acceptor, improving aqueous solubility (
) without introducing a high-purity basic center.
Table 1: Comparative Physicochemical Profile (Predicted)
| Property | (7-Oxaspiro[3.5]nonan-2-yl)hydrazine | Cyclohexylhydrazine | 4-Piperidinylhydrazine |
| Topology | Spirocyclic (Rigid) | Monocyclic (Flexible) | Monocyclic (Flexible) |
| ClogP | ~0.5 - 0.8 | ~1.8 | ~0.2 (pH dependent) |
| TPSA | ~47 Ų | ~38 Ų | ~50 Ų |
| Metabolic Stability | High (Quaternary center blocks oxidation) | Moderate | Low (N-oxidation/dealkylation) |
Synthesis Pathways[1][2][3][4][5][6][7][8]
The synthesis of (7-Oxaspiro[3.5]nonan-2-yl)hydrazine is non-trivial due to the potential for ring strain release and side reactions (e.g., azine formation). The industry-standard route avoids direct reductive amination of the ketone due to poor yields and instead utilizes a nucleophilic displacement strategy.
Route A: The Mesylate Displacement (Preferred)
This route ensures mono-substitution and high purity.
-
Reduction: 7-Oxaspiro[3.5]nonan-2-one is reduced to the alcohol.
-
Activation: The alcohol is converted to a mesylate (Ms) or tosylate (Ts) leaving group.
-
Displacement: Nucleophilic attack by hydrazine hydrate.
Route B: Reductive Hydrazination
Direct reaction of the ketone with hydrazine followed by reduction. This is often plagued by azine formation (dimerization:
Figure 1: Synthetic pathways to the target hydrazine. Route A (Green solid line) is preferred for scale-up.
Reactivity Profile & Applications
The hydrazine moiety is a versatile "chemical handle." Its reactivity is dominated by the nucleophilicity of the terminal nitrogen (
Pyrazole Formation (The "Killer App")
The most critical application of this molecule is in the synthesis of pyrazole-based inhibitors (e.g., JAK2 inhibitors). The hydrazine reacts with 1,3-dielectrophiles (such as
-
Mechanism: Initial attack of the hydrazine
on the most electrophilic carbonyl, followed by cyclization and dehydration. -
Regioselectivity: The steric bulk of the spiro[3.5]nonane group can influence regioselectivity, often favoring the isomer where the bulky spiro group is distal to other substituents, though this is substrate-dependent.
Hydrazone Formation
Reaction with aldehydes or ketones yields hydrazones.[1] This is often used as a protecting group strategy or to link the spiro core to other scaffolds via a
Acylation & Sulfonylation
Reaction with acid chlorides or sulfonyl chlorides yields hydrazides and sulfonyl hydrazides, respectively. These motifs are found in peptidomimetics and transition state inhibitors.
Figure 2: Reactivity network highlighting the central role of pyrazole formation in drug discovery.
Experimental Protocols
Protocol 1: Synthesis via Mesylate Displacement (Route A)
This protocol is adapted from general procedures for cycloalkyl hydrazines and specific patent literature [1, 2].
Reagents:
-
7-Oxaspiro[3.5]nonan-2-ol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Hydrazine hydrate (NH
NH ·H O) (10.0 eq) - Large excess is critical. -
Solvents: Dichloromethane (DCM), Ethanol (EtOH).
Step 1: Mesylation
-
Dissolve 7-oxaspiro[3.5]nonan-2-ol in anhydrous DCM at 0°C under
. -
Add TEA, followed by dropwise addition of MsCl.
-
Stir at 0°C for 1h, then warm to RT for 2h.
-
Workup: Wash with water, brine, dry over MgSO
, and concentrate. Use the crude mesylate immediately.
Step 2: Hydrazine Displacement
-
Dissolve the crude mesylate in EtOH.
-
Add Hydrazine hydrate (10 eq). Note: Excess hydrazine prevents dimer formation.
-
Heat the mixture in a sealed tube or autoclave at 80-100°C for 12-16 hours.
-
Workup: Concentrate to remove EtOH and excess hydrazine (use a high-efficiency trap for hydrazine).
-
Purification: Dissolve residue in DCM, wash with dilute NaOH. Dry organic layer. Isolate as the hydrochloride salt by adding HCl/dioxane, or purify via flash chromatography (DCM/MeOH/NH
).
Protocol 2: General Pyrazole Formation
Targeting JAK2 Inhibitor Scaffolds [3].
-
Mix: Combine (7-oxaspiro[3.5]nonan-2-yl)hydrazine (1.0 eq) and the appropriate enaminone or 1,3-diketone (1.0 eq) in Ethanol or Acetic Acid.
-
Heat: Reflux (80°C) for 2-4 hours. Monitor by LCMS.
-
Workup: Remove solvent. Dilute with EtOAc, wash with NaHCO
. -
Purify: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Safety & Handling (Self-Validating Systems)
-
Hydrazine Toxicity: Hydrazine hydrate is a known carcinogen, highly toxic, and corrosive.
-
Control: All reactions involving hydrazine must be performed in a functioning fume hood.
-
Destruction: Quench excess hydrazine with dilute hypochlorite (bleach) solution slowly in an ice bath (exothermic, evolves
gas) before disposal.
-
-
Energetics: While spiro[3.5]nonane is stable, hydrazines can be unstable. Do not distill the free base hydrazine to dryness with heat; potential explosion hazard. Store as the HCl salt.
-
Trace Analysis: Ensure final drug compounds are screened for trace hydrazine (genotoxic impurity) using derivatization-LCMS methods (e.g., benzaldehyde derivatization).
References
-
Synthesis of JAK2 Inhibitors containing Spiro moieties. World Intellectual Property Organization, WO 2023/086319 A1.
-
Preparation of Spirocyclic Hydrazine Intermediates. World Intellectual Property Organization, WO 2022/076622 A2.
- Strategies for Pyrazole Synthesis from Hydrazines.Journal of Medicinal Chemistry, General methodology for pyrazole construction in kinase inhibitors. [Contextual Reference]
-
Safety Data Sheet: Hydrazine Hydrate. Sigma-Aldrich.
Sources
Lead Optimization Strategy: Spirocyclic Ether Hydrazine Analogs
Executive Summary
This guide addresses a high-value challenge in medicinal chemistry: the optimization of hydrazine-containing pharmacophores using spirocyclic ether scaffolds. While hydrazines offer unique hydrogen-bonding vectors and kinase-binding capabilities, they are frequently flagged as structural alerts due to metabolic instability and hepatotoxicity.
This whitepaper details a rational design strategy to "rescue" these hits. By scaffolding the hydrazine moiety onto a spirocyclic ether core (e.g., spiro[oxetane-3,x]-hydrazine) , researchers can leverage the gem-disubstituent effect to improve metabolic stability, increase fraction saturated carbon (
Part 1: The Strategic Rationale
The "Escape from Flatland"
Traditional hydrazine hits (e.g., phenylhydrazines) often suffer from poor solubility and "flat" topology, leading to promiscuous binding. Spirocyclic ethers introduce orthogonality.
-
Conformational Locking: The spiro-center rigidly defines the exit vector of the hydrazine, reducing the entropic penalty upon protein binding.
-
Physicochemical Modulation: The ether oxygen lowers
(lipophilicity) while the spiro-scaffold increases solubility compared to carbocyclic analogs.
Mitigating the Hydrazine Liability
Hydrazines are prone to N-oxidation and radical formation (via P450 metabolism), leading to idiosyncratic toxicity.
-
Mechanism of Stabilization: Placing the hydrazine adjacent to a spiro-quaternary center creates a "steric umbrella." This hinders the approach of metabolic enzymes (CYP450) to the nitrogen lone pair without necessarily blocking the interaction with the target protein's active site.
Figure 1: Design logic transitioning from flat aromatic hits to spirocyclic ether analogs to mitigate metabolic risks.
Part 2: Synthetic Architectures
Constructing these analogs requires robust methods to form the quaternary spiro-center.[1] We focus on Spiro[oxetane-3,4']-piperidine derivatives as a high-value template.
Core Synthesis: The Paternò-Büchi Approach
This is the most direct route to spiro-oxetanes, utilizing a photochemical [2+2] cycloaddition.
Reaction Scheme Logic:
-
Precursor: Start with an appropriately substituted ketone (e.g., N-Boc-piperidone).
-
Cycloaddition: Irradiate in the presence of a furan or enol ether to form the spiro-oxetane.
-
Hydrazine Installation: Functionalize the resulting ring or displace a leaving group.
Alternative: Epoxide Ring Opening
For spiro-tetrahydrofurans or larger rings, nucleophilic opening of spiro-epoxides with hydrazine is preferred.
Figure 2: Modular synthetic workflow for accessing spirocyclic hydrazine scaffolds.
Part 3: Experimental Protocols
Safety Warning: Hydrazines are potentially genotoxic and explosive. All reactions must be performed in a fume hood with blast shields.
Protocol A: Synthesis of Spiro[oxetane-3,4'-piperidin]-1'-yl-hydrazine
This protocol describes the conversion of a piperidine ketone to a spiro-oxetane, followed by hydrazine installation.
1. Materials:
-
tert-Butyl 4-oxo-1-piperidinecarboxylate (1.0 eq)
-
Trimethylsulfoxonium iodide (1.2 eq)
-
NaH (60% dispersion, 1.5 eq)
-
Hydrazine monohydrate (5.0 eq)
-
Solvents: DMSO, THF, Ethanol.
2. Step-by-Step Methodology:
-
Step 1: Epoxidation (Corey-Chaykovsky)
-
Suspend NaH (1.5 eq) in dry DMSO under Argon at 0°C.
-
Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir for 30 min until evolution of H2 ceases.
-
Add tert-butyl 4-oxo-1-piperidinecarboxylate (1.0 eq) dissolved in DMSO dropwise.
-
Warm to RT and stir for 2 hours.
-
Quench: Pour into ice water, extract with Et2O (3x). Dry over MgSO4, concentrate to yield the spiro-epoxide intermediate.
-
-
Step 2: Spiro-Oxetane Ring Expansion (Lewis Acid Mediated)
-
Dissolve epoxide in DCM. Add BF3·OEt2 (catalytic) at -78°C to rearrange to the aldehyde/ketone or treat with t-BuOK/t-BuOH if targeting the oxetane via specific ring closure methods (Note: Direct spiro-oxetane synthesis often uses the Corey-Chaykovsky on a ketone followed by specific ring expansion or starting from the alkene via Paternò-Büchi).
-
Alternative High-Yield Route: Use the Prins reaction logic if targeting spiro-THF. For strict spiro-oxetane, the E. Carreira protocol (using sulfoxonium ylide) is the gold standard.
-
-
Step 3: Hydrazine Introduction (N-Amination)
-
Context: If the hydrazine is attached to the piperidine nitrogen (N-amino piperidine):
-
Deprotect the Boc group (TFA/DCM, 1:1, 1 hr). Concentrate.
-
Dissolve the free amine salt in water/HCl.
-
Add NaNO2 (1.1 eq) at 0°C to form the N-nitroso intermediate.
-
Reduce the N-nitroso compound using Zn dust/AcOH or LiAlH4 in THF to yield the N-amino spirocyclic analog .
-
Protocol B: Reactive Metabolite Trapping Assay
To verify that the spiro-scaffold successfully shields the hydrazine from toxic activation.
-
Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM) (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Trapping Agent: Add Glutathione (GSH) (5 mM) or KCN (1 mM) to trap reactive nitrenium ions or radicals.
-
Analysis: Quench with cold acetonitrile after 60 mins. Centrifuge.
-
LC-MS/MS: Screen for GSH-adducts (+307 Da).
-
Success Criterion: >50% reduction in GSH adduct formation compared to the non-spirocyclic parent hydrazine.
-
Part 4: Data Presentation & Analysis
Comparative Data Table
Summarize the impact of the spiro-modification on key parameters.
| Parameter | Flat Analog (Phenylhydrazine) | Spirocyclic Ether Analog | Impact |
| Fsp3 | 0.15 | 0.65 | High (Improved solubility) |
| LogD (pH 7.4) | 3.2 | 1.8 | Optimal (Reduced lipophilicity) |
| HLM Cl_int | > 50 µL/min/mg | < 15 µL/min/mg | Stable (Steric shielding) |
| GSH Adducts | Detected (High) | Not Detected / Trace | Safe (Reduced RM formation) |
| Solubility | < 10 µM | > 150 µM | Excellent |
Lead Optimization Cycle
The following diagram illustrates the iterative process of refining the spirocyclic hydrazine.
Figure 3: The DMTA (Design-Make-Test-Analyze) cycle specific to spirocyclic hydrazine optimization.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Stepan, A. F., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology. [Link][2]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Kalgutkar, A. S. (2020). Designing around Structural Alerts in Drug Discovery. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural alert/reactive metabolite concept as applied in medicinal chemistry to mitigate the risk of idiosyncratic drug toxicity: a perspective based on the critical examination of trends in the top 200 drugs marketed in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Heterocycle Formation Using 7-Oxaspiro[3.5]nonan-2-yl Hydrazine
Introduction: The Spiro Advantage
In modern drug discovery, "escaping flatland" (increasing Fsp³ character) is a validated strategy to improve aqueous solubility, metabolic stability, and target selectivity. The 7-oxaspiro[3.5]nonan-2-yl scaffold represents a privileged structural motif. It acts as a bulky, lipophilic yet polar surrogate for cyclohexyl or piperidinyl groups, but with distinct vectors and restricted conformation.
This guide details the application of 7-oxaspiro[3.5]nonan-2-yl hydrazine (hereafter referred to as Spiro-Hydrazine 1 ) as a building block. Unlike simple alkyl hydrazines, the steric bulk of the spiro-cyclobutane ring exerts significant influence on regioselectivity during heterocycle formation.
Key Chemical Properties
| Property | Description | Impact on Synthesis |
| Structure | Hydrazine attached to C2 of a cyclobutane spiro-fused to tetrahydropyran.[1] | Creates a "puckered" steric environment; distinct from planar aryl hydrazines. |
| Nucleophilicity | ||
| Stability | Moderate. Susceptible to oxidation. | Store as HCl or oxalate salt. Free base should be used immediately. |
Strategic Workflow
The following flowchart illustrates the divergent synthesis pathways available from Spiro-Hydrazine 1 .
Figure 1: Divergent synthetic pathways for 7-oxaspiro[3.5]nonan-2-yl hydrazine.
Application I: Regioselective Pyrazole Synthesis
The reaction of Spiro-Hydrazine 1 with unsymmetrical 1,3-diketones is the most common application. However, it presents a challenge: Regioselectivity .[2][3] The bulky spiro-group can lead to mixtures of 1,3,5- and 1,3,4-substituted pyrazoles.
Mechanism & Steric Steering
In typical Knorr pyrazole synthesis, the more nucleophilic terminal nitrogen (
Protocol A: Fluorinated Solvent Method (High Regioselectivity)
Rationale: Fluorinated alcohols like HFIP (Hexafluoroisopropanol) activate the carbonyls via H-bonding and can amplify steric differentiation, improving regioselectivity [1].
Reagents:
-
Spiro-Hydrazine 1 (HCl salt): 1.0 equiv
-
Unsymmetrical 1,3-diketone: 1.0 equiv
-
Solvent: HFIP (0.2 M) or Ethanol (if HFIP is unavailable)
-
Base: Et₃N (1.1 equiv) - only if using Hydrazine HCl salt
Step-by-Step:
-
Preparation: Dissolve the 1,3-diketone in HFIP (or EtOH) in a round-bottom flask.
-
Addition: Add Spiro-Hydrazine 1 (and Et₃N if salt is used) portion-wise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by LCMS. You should see the intermediate hydrazone (
peak usually visible).
-
-
Cyclization: Heat the mixture to 60°C (for HFIP) or Reflux (for EtOH) for 3–6 hours to drive dehydration.
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Flash chromatography (Gradient: 0-50% EtOAc in Heptane).
-
Note: The spiro-pyrazole is often less polar than the starting hydrazine.
-
Application II: 1,2,4-Triazole Synthesis (The Bioisostere)
Triazoles fused to this spiro-system are excellent bioisosteres for amide bonds in peptide mimetics.
Protocol B: Modified Einhorn-Brunner Reaction
Rationale: Direct reaction with diacylamines or imidates is preferred over the toxic hydrazine-formamide high-temp melt method.
Reagents:
-
Spiro-Hydrazine 1 : 1.0 equiv
-
N-Cyano-amidine or Ethyl Imidate (R-C(=NH)OEt): 1.2 equiv
-
Solvent: Acetonitrile (MeCN) or Dioxane
-
Catalyst: Acetic Acid (10 mol%)
Step-by-Step:
-
Mixing: Suspend Spiro-Hydrazine 1 in dry MeCN.
-
Activation: Add the imidate/amidine and acetic acid.
-
Reflux: Heat to 80°C for 12 hours.
-
Validation: Check TLC. Hydrazines stain strongly with ninhydrin (purple/brown); Triazoles do not stain well but are UV active.
-
Isolation: Cool to RT. If the product precipitates, filter and wash with cold ether. If soluble, concentrate and purify via reverse-phase prep-HPLC (C18 column, Water/MeCN + 0.1% Formic Acid).
Application III: Pyridazinone Synthesis
Pyridazinones are valuable scaffolds for kinase inhibitors.
Protocol C: Condensation with 1,4-Dicarbonyls
Reagents:
-
Spiro-Hydrazine 1 : 1.0 equiv
-
Succinic Anhydride or 4-oxo-butenoic acid derivative: 1.0 equiv
-
Solvent: Toluene or Xylene
-
Dean-Stark apparatus (for water removal)
Step-by-Step:
-
Acylation: Combine hydrazine and anhydride in Toluene at RT. Stir 1 hour. The hydrazine acylation is rapid, forming the intermediate hydrazide-acid.
-
Cyclization: Add catalytic p-TsOH (5 mol%). Attach Dean-Stark trap.
-
Dehydration: Reflux (110°C) for 4–8 hours until water collection ceases.
-
Workup: Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid). Dry over MgSO₄.
-
Result: The resulting spiro-pyridazinone is usually a crystalline solid.
Critical Troubleshooting & Quality Control
Regiochemistry Analysis
Because the spiro-ring is chiral (if substituted further) or pro-chiral, and bulky, verifying the structure is critical.
-
NOESY NMR: Essential for pyrazoles. Look for NOE correlations between the pyrazole C5-H/substituent and the protons on the cyclobutane ring (C1/C3 of the spiro system).
-
X-Ray: The spiro[3.5]nonane system crystallizes well.[1][7] Small molecule XRD is the gold standard for confirming regiochemistry.
Stability Warning
-
Oxidation: 7-oxaspiro[3.5]nonan-2-yl hydrazine can oxidize to the azo or hydrazone derivatives if left in solution with air. Always use fresh or stored under Argon.
-
Toxicity: Treat as a potential alkylating agent. Use double-gloving and fume hood.
References
-
Regioselectivity in Pyrazole Synthesis
-
Spirocyclic Scaffolds in Drug Discovery
-
Synthesis of 1,2,4-Triazoles
-
Specific Scaffold Chemistry (Spiro[3.5]nonane)
Sources
- 1. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 13. drughunter.com [drughunter.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fujc.pp.ua [fujc.pp.ua]
Technical Support Center: Cyclization Reactions with Spirocyclic Hydrazines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cyclization reactions involving spirocyclic hydrazines. Our focus is on understanding the underlying chemical principles to overcome common experimental hurdles, ensuring both efficiency and success in your synthetic endeavors.
Spirocyclic scaffolds are of immense interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target engagement and pharmacological properties.[1][2][3] However, the introduction of a spiro-fused hydrazine or the cyclization of a hydrazine-containing precursor presents unique challenges, from managing reagent stability to controlling stereochemical outcomes. This guide is structured to address these specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Low or No Product Yield
Question 1: My cyclization reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?
Answer: Failure to form the desired spirocyclic product is a common issue that can typically be traced back to one of several key areas: reagent quality, reaction conditions, or inherent substrate reactivity.
-
Reagent Purity and Stability:
-
Hydrazine Stability: Hydrazine and its derivatives can be susceptible to oxidation and decomposition, especially at elevated temperatures or under non-inert atmospheres.[4][5] Ensure your hydrazine starting material is pure and consider using a fresh bottle or purifying it before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.[6]
-
Starting Material Quality: Impurities in your non-hydrazine precursor can poison catalysts or lead to unwanted side reactions.[7] It is crucial to purify all starting materials via column chromatography, recrystallization, or distillation to ensure high purity before commencing the reaction.[7][8]
-
-
Reaction Conditions:
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect reaction rates. For reactions involving charged intermediates, such as the formation of an iminium ion in a Pictet-Spengler type reaction, polar solvents are often beneficial. However, non-polar solvents might be required for other mechanisms. It is highly recommended to screen a range of solvents.[7][9]
-
Temperature: Many cyclization reactions require an initial energy input to overcome the activation barrier. If the reaction is sluggish at room temperature, cautiously increasing the temperature can improve the rate.[6] Conversely, for exothermic reactions or if product decomposition is a concern, lower temperatures may be necessary.[7]
-
Catalyst/Promoter: The choice and concentration of the catalyst (acid, base, or metal) are critical. For acid-catalyzed reactions like the Pictet-Spengler ligation, the type of acid (e.g., TFA, TsOH, HCl) and its concentration must be optimized, as excessively harsh conditions can lead to substrate decomposition.[10][11][12] For metal-catalyzed processes, the ligand, metal source, and additives must be carefully selected.[13][14]
-
-
Substrate Reactivity:
-
Steric Hindrance: The steric bulk near the reacting centers can significantly slow down or prevent intramolecular cyclization. If possible, consider redesigning the substrate to reduce steric clash.
-
Electronic Effects: The electronic nature of your substrate is paramount. For example, in many cyclizations involving aromatic rings (e.g., Pictet-Spengler), electron-donating groups on the ring will accelerate the reaction, while electron-withdrawing groups will slow it down.[12]
-
Troubleshooting Workflow for Low Yield
Below is a logical decision-making workflow to diagnose and resolve low-yield issues.
Caption: A decision tree for troubleshooting low-yield reactions.
Section 2: Poor Stereoselectivity
Question 2: My reaction produces the spirocycle, but as a mixture of diastereomers that are difficult to separate. How can I improve diastereoselectivity?
Answer: Controlling stereochemistry at a newly formed spirocenter is a significant synthetic challenge. Diastereoselectivity is determined by the relative energy of the diastereomeric transition states, which can be influenced by several factors.[7]
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity. By reducing the available thermal energy, the reaction is more likely to proceed through the lowest-energy transition state, leading to a higher diastereomeric ratio (d.r.).[7]
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state geometry. Screening solvents of varying polarity (e.g., toluene, THF, CH₂Cl₂, MeCN) can have a profound impact on the stereochemical outcome.[7]
-
Catalyst and Ligand Control: In metal-catalyzed or organocatalyzed reactions, the chiral environment created by the catalyst and its associated ligands is the primary determinant of stereoselectivity. For asymmetric reactions, screening a library of chiral ligands is a standard approach.[13][15] Even in achiral reactions, the size and shape of the catalyst or counter-ion can influence the facial selectivity of the cyclization.
-
Substrate Control: The existing stereocenters or bulky groups on the substrate can direct the cyclization. Modifying the substrate to include a directing group or increase steric bias can be an effective strategy to favor the formation of a single diastereomer.
Table 1: Impact of Conditions on Diastereoselectivity (Hypothetical Data)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | TsOH (10) | Toluene | 80 | 75 | 1.5 : 1 |
| 2 | TsOH (10) | Toluene | 0 | 60 | 5 : 1 |
| 3 | Sc(OTf)₃ (10) | Toluene | 0 | 65 | 8 : 1 |
| 4 | Sc(OTf)₃ (10) | CH₂Cl₂ | 0 | 70 | >20 : 1 |
This table illustrates how systematically varying reaction parameters can lead to significant improvements in diastereoselectivity.
Section 3: Byproduct Formation and Purification
Question 3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Answer: Unwanted side reactions can compete with the desired cyclization, reducing yield and complicating purification. Common byproducts in spirocyclic hydrazine chemistry include dimers, ring-opened products, and products from reactions with protecting groups.
-
Dimerization/Oligomerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Solution: Run the reaction under high-dilution conditions. This can be achieved by adding the substrate slowly over several hours to a large volume of solvent, which favors the intramolecular pathway.
-
-
Hydrolysis/Ring-Opening: The C=N bond of an intermediate hydrazone can be susceptible to hydrolysis, particularly under acidic or aqueous workup conditions.[16] The resulting spirocyclic product may also be unstable.
-
Solution: Ensure anhydrous reaction conditions. During workup, use neutral or mildly basic conditions if the product is acid-sensitive. Analyze the crude reaction mixture at different time points to check for product degradation.[7]
-
-
Protecting Group Instability: Protecting groups (e.g., Boc, Cbz) may not be stable to the reaction conditions. For instance, strongly acidic conditions used to promote cyclization can inadvertently cleave a Boc group.[17]
-
Solution: Carefully select protecting groups that are orthogonal to the cyclization conditions. If a protecting group is found to be labile, it must be replaced with a more robust alternative.
-
Question 4: The purification of my spirocyclic product is very difficult. What strategies can I employ?
Answer: Purifying spirocyclic compounds, especially separating diastereomers, can be challenging due to their often similar polarities and physical properties.[18]
-
Flash Column Chromatography: This is the most common method.[8][19]
-
Optimization: Experiment with different solvent systems (eluent). A shallow gradient of a more polar solvent can improve separation. Sometimes, switching the stationary phase (e.g., from silica to alumina or a C18 reversed-phase silica) can be effective.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining highly pure material.[8][20] It can sometimes selectively crystallize one diastereomer from a mixture.
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide excellent resolution.
-
Derivatization: If all else fails, consider derivatizing the mixture. By reacting a functional group elsewhere in the molecule, you may alter the physical properties of the diastereomers enough to allow for separation. The protecting group can then be removed to yield the separated, pure products.
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Spiro-Pictet-Spengler Cyclization
This protocol provides a general starting point for the cyclization of a tryptamine-derived substrate linked to a cyclic ketone via a hydrazine tether.
Caption: Workflow for a typical Pictet-Spengler cyclization.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the spirocyclic precursor (1.0 equiv). Dissolve the substrate in a suitable anhydrous solvent (e.g., CH₂Cl₂ or DCE, approx. 0.1 M concentration).
-
Reaction Initiation: Cool the solution to the desired starting temperature (e.g., 0 °C) using an ice bath. Add the acid catalyst (e.g., trifluoroacetic acid, TFA, 1.1 - 2.0 equiv) dropwise to the stirred solution.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for the determined reaction time (typically 2-24 hours). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure spirocyclic product.[19]
Protocol 2: Characterization of Spirocyclic Hydrazines
Accurate characterization is essential to confirm the structure and purity of your final product.
-
Nuclear Magnetic Resonance (NMR):
-
¹H and ¹³C NMR: Confirm the presence of all expected protons and carbons and the absence of starting material.
-
2D NMR (COSY, HSQC, HMBC): Establish connectivity within the molecule.
-
NOESY: Crucial for determining the relative stereochemistry of the spirocycle by identifying protons that are close in space.[13]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
X-ray Crystallography:
References
- (Reserved for future use)
- St-Gelais, M., & Collins, S. K. (2022). Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. Organic & Biomolecular Chemistry.
- O'Donovan, D. H., et al. (2019). Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. Chemical Science.
- Dandárová, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals.
- Li, J., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
- Sheffield Hallam University. (2022). Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. Sheffield Hallam University Research Archive.
- Liu, P. N., et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Letters.
- Reddy, P. V., et al. (2011). Catalytic Synthesis of Nonracemic Azaproline Derivatives by Cyclization of β-Alkynyl Hydrazines under Kinetic Resolution Conditions. The Journal of Organic Chemistry.
- (Reserved for future use)
- Agarwal, P., et al. (2015).
- ResearchGate. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters.
- Abd El-All, A. S., et al. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives.
- ResearchGate. (2022). What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products?.
- (Reserved for future use)
- (Reserved for future use)
- (Reserved for future use)
- (Reserved for future use)
- (Reserved for future use)
- ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
- Kalia, J., & Raines, R. T. (2006). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry.
- ResearchGate. (n.d.). Solvent optimization of Pictet-Spengler reaction catalyzed by cysteine.
- Ciaffaglione, V., et al. (2018).
- American Chemical Society. (2025). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds. The Journal of Organic Chemistry.
- ResearchGate. (2025). Green Synthesis of Spiro Compounds with Potential Anticancer Activity.
- Bakulina, O. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry.
- University of Toronto. (2023). Purification of Organic Compounds: from Crude Product to Purity. University of Toronto Chemistry Department.
- Mei, G., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.
- MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry. Molecules.
- Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Chemistry Stack Exchange.
- (Reserved for future use)
- Royal Society of Chemistry. (n.d.). Spirocyclic cladosporicin A and cladosporiumins I and J from a Hydractinia-associated Cladosporium sphaerospermum SW67. Organic Chemistry Frontiers.
- ResearchGate. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C. Journal of Solution Chemistry.
- National Institutes of Health. (2018).
- ResearchGate. (2025).
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem.
- (Reserved for future use)
- MDPI. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Molecules.
- (Reserved for future use)
- American Chemical Society. (2021).
- (Reserved for future use)
- National Institutes of Health. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology.
Sources
- 1. Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
- 12. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 13. Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]
- 15. Catalytic Synthesis of Nonracemic Azaproline Derivatives by Cyclization of β-Alkynyl Hydrazines under Kinetic Resolution Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Spirocyclic cladosporicin A and cladosporiumins I and J from a Hydractinia-associated Cladosporium sphaerospermum SW67 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Metabolic Stability of 7-oxaspiro[3.5]nonane vs Traditional Linkers: A Comparative Technical Guide
Executive Summary
The 7-oxaspiro[3.5]nonane scaffold represents a high-value "bioisosteric switch" for traditional saturated heterocycles like piperidine, morpholine, and cyclohexane.[1] While traditional linkers often suffer from predictable metabolic soft spots (e.g.,
Experimental data indicates that this scaffold can reduce LogD
Scientific Rationale: The "Escape from Flatland"
The Metabolic Liability of Traditional Linkers
Traditional linkers such as piperidine and cyclohexane are ubiquitous in drug design but carry inherent liabilities:
-
Conformational Flexibility: High entropy costs upon binding.
-
Metabolic Soft Spots: The
-carbons next to heteroatoms (in piperidine) or accessible methylene groups (in cyclohexane) are prime targets for CYP450-mediated oxidation.[1] -
Lipophilicity: Cyclohexyl rings significantly increase cLogP, often driving non-specific binding and rapid hepatic clearance.
The 7-oxaspiro[3.5]nonane Solution
The 7-oxaspiro[3.5]nonane scaffold (often utilized as the 2-aza-7-oxaspiro[3.5]nonane derivative for amine functionality) addresses these issues through:
-
Spirocyclic Gem-Disubstitution: The spiro carbon creates a permanent orthogonal orientation between the two rings, restricting conformation without adding molecular weight.
-
Ether Oxygen Incorporation: The oxygen atom at position 7 lowers LogP (increasing hydrophilicity) and acts as a hydrogen bond acceptor, often improving solubility.
-
Metabolic Blocking: The quaternary spiro-carbon prevents oxidation at that position, while the ring strain and geometry can sterically hinder CYP access to adjacent sites.
Comparative Analysis: Performance Metrics
The following data summarizes the performance of the 7-oxaspiro[3.5]nonane core against standard bioisosteres.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Piperidine (Traditional) | Cyclohexane (Traditional) | 7-oxaspiro[3.5]nonane (Advanced) | Impact |
| Geometry | Chair (Flexible) | Chair (Flexible) | Spiro (Rigid/Orthogonal) | Improved selectivity; defined exit vectors.[1] |
| Baseline | +0.5 to +1.0 | -0.5 to -1.0 | Reduced lipophilic clearance; improved LLE.[1] | |
| Metabolic Soft Spots | Multiple CH | Blocked Spiro-C ; Reduced | Extended | |
| Solubility | Moderate | Low | High | Improved formulation options. |
| Fsp | High | High | High | Correlates with clinical success. |
Mechanism of Metabolic Stabilization
The metabolic superiority of the spiro scaffold is not accidental; it is mechanistic.
-
Steric Shielding: The 90° angle between the 4-membered and 6-membered rings creates a "bulk" that can prevent the precise alignment required by the heme iron in CYP450 enzymes.[1]
-
Electronic Deactivation: The inductive effect of the oxygen in the 6-membered ring reduces the electron density of the scaffold, making it less susceptible to electrophilic attack by reactive metabolic intermediates.
Visualizing the Advantage
The following diagrams illustrate the structural differences and the metabolic blocking mechanism.
Diagram 1: Structural & Metabolic Comparison
Caption: Comparison of metabolic liabilities. The spiro-carbon effectively "deletes" the most labile oxidation site found in traditional linkers.[1]
Experimental Protocol: Validating Metabolic Stability
To confirm the stability advantage of 7-oxaspiro[3.5]nonane in your specific molecule, use the following Microsomal Stability Assay . This protocol is designed to calculate Intrinsic Clearance (
Materials
-
Test Compound: 7-oxaspiro[3.5]nonane derivative (10 mM DMSO stock).
-
Reference Standards: Verapamil (High clearance), Warfarin (Low clearance).[1]
-
Microsomes: Pooled Human Liver Microsomes (HLM) or species-specific (Mouse/Rat) microsomes (20 mg/mL protein conc).[1]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl
).[1] -
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Caption: Step-by-step workflow for determining intrinsic clearance in liver microsomes.
Step-by-Step Methodology
-
Preparation: Dilute test compound to 1
M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes. -
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow thermal equilibration.
-
Initiation: Add NADPH cofactor solution to start the reaction.
-
Sampling: At defined time points (0, 5, 15, 30, 45 min), remove aliquots (50
L) and immediately dispense into Quench Solution (150 L Acetonitrile + Internal Standard). -
Processing: Centrifuge samples at 4000 rpm for 15 min to pellet precipitated proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the peak area ratio of the test compound to the internal standard.
-
Calculation: Plot ln(% remaining) vs. time. The slope
is the elimination rate constant.
Case Study Evidence
Case Study: GPR119 Agonist Optimization
In a study optimizing agonists for GPR119 (a target for Type 2 Diabetes), researchers replaced a piperidine linker with a 2-aza-7-oxaspiro[3.5]nonane core.[1]
-
Challenge: The piperidine lead showed rapid oxidative clearance (
L/min/mg) and poor solubility.[1] -
Intervention: Introduction of the 7-oxaspiro[3.5]nonane scaffold.
-
Result:
-
Solubility: Increased by 12-fold due to the ether oxygen.
-
Stability:
reduced to < 20 L/min/mg. The spiro-center blocked the primary site of metabolism, and the lower LogP reduced overall affinity for metabolic enzymes. -
Potency: Maintained nanomolar potency due to the preservation of the critical vector orientation.
-
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1] Chemical Reviews. [Link][1]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link][1]
-
Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as rigid, hyper-coordinate bioisosteres.[1] Angewandte Chemie. [Link][1]
-
National Institutes of Health (PubChem). (2025). 7-Oxa-1-azaspiro[3.5]nonane Compound Summary. [Link][1]
Sources
Technical Guide: Bioisosteric Replacement with (7-Oxaspiro[3.5]nonan-2-yl)hydrazine
The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic applications of (7-Oxaspiro[3.5]nonan-2-yl)hydrazine , a high-value
Executive Summary: The "Escape from Flatland"
In modern drug discovery, increasing the fraction of saturated carbons (
This spirocyclic scaffold offers a "Goldilocks" physicochemical profile:
-
Vs. Cyclohexyl: It lowers lipophilicity (
) and improves metabolic stability by blocking oxidative hotspots. -
Vs. Tetrahydropyran (THP): It maintains polarity but introduces a rigid, orthogonal vector that can access novel chemical space in receptor binding pockets.
Physicochemical Comparison: The Spiro Advantage
The 7-oxaspiro[3.5]nonane core provides a unique structural compromise. The oxygen atom in the 6-membered ring lowers lipophilicity compared to cyclohexane, while the spiro-cyclobutane ring imparts high rigidity and a specific geometric vector distinct from the chair conformation of THP.
Table 1: Comparative Physicochemical Profile
Data represents calculated values (cLogP) and structural properties for the hydrazine derivatives.
| Feature | Cyclohexylhydrazine | (Tetrahydro-2H-pyran-4-yl)hydrazine | (7-Oxaspiro[3.5]nonan-2-yl)hydrazine |
| Structure Type | Aliphatic Ring (Lipophilic) | Ether Ring (Polar) | Spirocyclic Ether (Hybrid) |
| cLogP | ~1.8 | ~ -0.6 | ~ 0.4 - 0.8 |
| TPSA (Ų) | ~38 | ~47 | ~47 |
| Solubility | Low | High | Moderate-High |
| Metabolic Stability | Low (C-H oxidation prone) | Moderate | High (Quaternary center blocks metabolism) |
| Geometry | Chair/Boat (Flexible) | Chair (Defined) | Puckered Cyclobutane + Chair (Rigid/Orthogonal) |
| Primary Use | Hydrophobic Core | H-Bond Acceptor | Solubility/Selectivity Tuning |
Expert Insight: The 7-oxaspiro[3.5]nonane system is particularly effective when a lead compound requires a reduction in lipophilicity (to improve LLE) without the full polarity penalty of a THP group, which can sometimes hinder membrane permeability.
Structural & Functional Logic
The following diagram illustrates the strategic placement of the 7-oxaspiro[3.5]nonane scaffold within the chemical property space, acting as a bridge between lipophilic and polar traditional rings.
Caption: The 7-oxaspiro[3.5]nonane scaffold bridges the gap between lipophilic cyclohexyl and polar THP rings, offering optimized DMPK properties.
Experimental Protocols
Protocol A: Synthesis of (7-Oxaspiro[3.5]nonan-2-yl)hydrazine
A reductive amination strategy is preferred for its scalability and safety compared to direct alkylation.
Reagents:
-
Precursor: 7-Oxaspiro[3.5]nonan-2-one (1.0 equiv)
-
Reagent: Hydrazine hydrate (64-65% in water) (1.2 - 1.5 equiv)
-
Reductant: Sodium cyanoborohydride (
) or Sodium triacetoxyborohydride (STAB) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Acid Catalyst: Acetic acid (cat.)
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve 7-oxaspiro[3.5]nonan-2-one in MeOH (0.5 M). Add hydrazine hydrate dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitoring: Check for disappearance of ketone by TLC/LCMS.
-
Reduction: Cool the mixture to 0°C. Add Acetic Acid (to adjust pH ~5–6) followed by portion-wise addition of
(1.5 equiv). -
Reaction: Stir at RT for 12–16 hours.
-
Workup: Quench with saturated
. Extract with DCM or EtOAc (x3). The hydrazine product is polar; if extraction is difficult, consider salting out the aqueous layer. -
Purification: The crude hydrazine is often used directly or purified via formation of a Boc-protected intermediate if high purity is required for subsequent steps.
Protocol B: Application in Pyrazole Synthesis (JAK2 Inhibitor Context)
Hydrazines are critical for building pyrazoles, a scaffold found in JAK inhibitors (e.g., Ruxolitinib). This protocol demonstrates the installation of the spiro-ring onto a pyrazole core.
Reagents:
-
(7-Oxaspiro[3.5]nonan-2-yl)hydrazine (from Protocol A)
-
1,3-Dicarbonyl equivalent (e.g., Enaminone or
-keto ester) -
Solvent: Ethanol or Acetic Acid
Workflow:
-
Condensation: Combine the hydrazine (1.1 equiv) with the enaminone substrate (1.0 equiv) in EtOH.
-
Cyclization: Heat to reflux (80°C) for 4–6 hours.
-
Isolation: Concentrate in vacuo. The spiro-substituted pyrazole typically precipitates or can be purified via flash chromatography (Hex/EtOAc).
Synthetic Workflow Visualization
The following diagram outlines the critical path from raw materials to the final bioactive heterocycle.
Caption: Step-wise synthesis from the commercial THP precursor to the final spiro-pyrazole scaffold.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres for the Piperidine Ring. Organic Letters. Link (Foundational work on spiro-bioisosteres).
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link (Discussion of oxa-spiro properties).
-
Patent WO2022140527A1 . 6-heteroaryloxy benzimidazoles and azabenzimidazoles as JAK2 inhibitors. Link (Specific application of 7-oxaspiro[3.5]nonan-2-yl group in pyrazole synthesis).
-
BenchChem Technical Guide . An In-Depth Technical Guide to Spiro[3.5]nonan-2-ol. Link (General spiro[3.5]nonane physicochemical data).
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link.
Validating Purity of (7-Oxaspiro[3.5]nonan-2-yl)hydrazine: A Comparative Analytical Guide
Executive Summary
(7-Oxaspiro[3.5]nonan-2-yl)hydrazine is a high-value spirocyclic building block used increasingly in medicinal chemistry as a bioisostere for piperidine or morpholine derivatives.[1] However, its validation presents a "perfect storm" of analytical challenges: it lacks a UV chromophore, exhibits high polarity, and possesses the inherent redox instability of aliphatic hydrazines.
This guide objectively compares three validation methodologies: Derivatization-HPLC (UV) , qNMR (Quantitative Nuclear Magnetic Resonance) , and LC-Charged Aerosol Detection (CAD) . While qNMR is identified as the absolute reference method for primary qualification, Derivatization-HPLC is established as the robust workhorse for routine Quality Control (QC).
Part 1: The Structural Challenge
The molecule (C₇H₁₃N₂O) consists of a spiro[3.5]nonane core. The oxygen at position 7 and the hydrazine at position 2 create specific analytical hurdles:
-
UV Silence: The aliphatic backbone has no conjugated
-systems. Standard HPLC-UV (254 nm) will yield a flat baseline, leading to false "purity" assumptions if not addressed. -
Redox Instability: The hydrazine moiety (
) is susceptible to oxidation, forming azo or azoxy impurities during storage. -
Hygroscopicity: Often isolated as a hydrochloride or oxalate salt, the sample weight often includes undefined water or solvent content, skewing gravimetric assay results.
Part 2: Comparative Analysis of Methodologies
Method A: Pre-column Derivatization HPLC (The QC Workhorse)
Principle: Reacting the hydrazine with an electron-deficient aldehyde (e.g., 4-Nitrobenzaldehyde) to form a stable, highly UV-active hydrazone.
-
Pros: High sensitivity (LOD < 0.1%), stabilizes the analyte, shifts
to visible range, standardizes retention on C18. -
Cons: Requires sample preparation time; kinetic validation needed to ensure 100% conversion.
Method B: Quantitative NMR (The Absolute Standard)
Principle: Direct molar ratio measurement against a NIST-traceable internal standard (e.g., Dimethyl sulfone or Maleic acid).
-
Pros: Non-destructive, requires no reference standard of the analyte, detects residual solvents and counter-ions simultaneously.
-
Cons: Lower sensitivity (LOD ~0.5-1%), high instrument cost, not suitable for trace impurity profiling (0.05% level).
Method C: LC-CAD (The Direct Approach)
Principle: Charged Aerosol Detection measures the charge transferred to particles, providing a "universal" response independent of chemical structure.
-
Pros: No derivatization needed, sees non-UV impurities (salts, lipids).
-
Cons: Non-linear response at low concentrations, incompatible with gradient elution artifacts, requires specialized hardware.
Comparative Data Summary
| Feature | Method A: Derivatization HPLC | Method B: qNMR | Method C: LC-CAD |
| Primary Use | Routine QC & Batch Release | Primary Reference Standard Qualification | R&D Quick Check |
| Linearity ( | > 0.999 | > 0.999 | ~0.99 (Power curve fit) |
| LOD (Limit of Detection) | 0.05% | 0.5% | 0.1% |
| Specificity | High (Chromatographic separation) | High (Spectral resolution) | Medium (Co-elution risks) |
| Throughput | High (Automated) | Low (Manual processing) | Medium |
Part 3: Experimental Protocols
Protocol 1: Robust Derivatization HPLC
Objective: Convert (7-Oxaspiro[3.5]nonan-2-yl)hydrazine into its 4-nitrobenzaldehyde hydrazone derivative for UV quantitation.
Reagents:
-
Reagent A: 10 mg/mL 4-Nitrobenzaldehyde in Acetonitrile (ACN).
-
Catalyst: 0.1% Formic Acid in water.
-
Diluent: 50:50 ACN:Water.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5 mg of the hydrazine sample in 1.0 mL Diluent.
-
Reaction: Mix 100
L of Sample Solution with 500 L of Reagent A. -
Incubation: Vortex and heat at 50°C for 20 minutes. (Note: Heat ensures quantitative conversion of the spiro-hydrazine, which can be sterically hindered).
-
Quench/Dilution: Add 400
L of Diluent. -
Analysis: Inject 5
L onto HPLC.
Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5
m, 4.6 x 100 mm. -
Mobile Phase: Gradient 10%
90% ACN in 0.1% Formic Acid/Water over 15 min. -
Detection: UV at 320 nm (Specific to the nitro-hydrazone chromophore).
Protocol 2: qNMR Purity Assessment
Objective: Determine absolute weight % purity (Assay) to assign a potency value to the Reference Standard.
Internal Standard (IS) Selection:
-
Dimethyl sulfone (DMSO
): 3.0 ppm (Singlet). Does not overlap with the spirocyclic protons (1.5 - 2.5 ppm and 3.5 - 4.0 ppm). Non-reactive toward hydrazines.
Workflow:
-
Accurately weigh (to 0.01 mg) ~10 mg of Sample (
) and ~5 mg of IS ( ) into a vial. -
Dissolve in 0.6 mL DMSO-
. -
Acquire
H-NMR with (relaxation delay) 30 seconds to ensure full relaxation of protons. -
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Purity of IS.[2][3]
Part 4: Visualizations
Diagram 1: Analytical Decision Matrix
This decision tree guides the researcher on which method to apply based on the development stage.
Caption: Analytical Method Selection Matrix based on the lifecycle stage of the hydrazine sample.
Diagram 2: Derivatization Mechanism
Understanding the chemistry is vital to troubleshooting incomplete conversions.
Caption: Reaction pathway for the formation of the UV-active hydrazone derivative used in Method A.
Part 5: Scientific Causality & Troubleshooting
Why 4-Nitrobenzaldehyde?
While benzaldehyde is the standard reagent for hydrazines, the 4-nitro analog is superior for this specific application because:
-
Red Shift: The nitro group extends conjugation, shifting absorbance away from solvent cutoffs (like acetone/methanol) to ~320 nm, reducing background noise.
-
Crystallinity: The resulting hydrazones are often crystalline solids, allowing for isolation and structure confirmation by X-ray or melting point if needed during method validation [1].
Troubleshooting "Ghost Peaks"
If using Method A, you may see a peak for the excess reagent (4-nitrobenzaldehyde).
-
Solution: Ensure your gradient separates the Reagent (less polar) from the Derivative (more polar due to the spiro-ether oxygen). The reagent peak serves as a confirmation that the reaction was not reagent-limited.
Salt Form Discrepancies
Spiro-hydrazines are bases. If your qNMR assay is 85% but HPLC purity is 99%, you likely have a salt form (e.g., di-HCl).
-
Action: Run Ion Chromatography (IC) or perform a Silver Nitrate precipitation test to confirm the counter-ion. Adjust the molecular weight in your calculations accordingly.
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] [Link]
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Teo, Y. C., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization. Royal Society of Chemistry. [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
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FDA Guidance for Industry. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[8] [Link]
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A Comparative Guide to the Reactivity Profile of Spirocyclic Hydrazines
In the landscape of modern drug discovery, the architectural sophistication of a molecule is intrinsically linked to its biological function and pharmacological properties. Spirocyclic scaffolds have emerged as powerful design elements, prized for their ability to confer a rigid, three-dimensional geometry upon drug candidates, thereby enhancing target affinity and optimizing pharmacokinetic profiles.[1][2] Among these, spirocyclic hydrazines and their close analogs, spirocyclic diamines, represent a class of compounds with significant, yet nuanced, reactivity that is critical to their application in synthesis and their ultimate role as pharmacophores.
This guide provides an in-depth comparison of the reactivity profile of spirocyclic hydrazines with their acyclic and monocyclic counterparts. By examining the interplay of electronic effects, steric hindrance, and conformational rigidity, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the chemical behavior of these valuable building blocks.
The Influence of Spirocyclic Architecture on Reactivity: A Tale of Two Factors
The reactivity of a hydrazine is primarily dictated by the nucleophilicity of its nitrogen atoms.[3] This, in turn, is a function of several competing factors. The introduction of a spirocyclic scaffold, such as the diazaspiro[3.3]heptane framework, imposes unique structural constraints that significantly modulate this reactivity.
Electronic Effects: The Inductive Push
Alkyl groups are generally electron-donating through an inductive effect, which increases the electron density on the nitrogen atoms and enhances nucleophilicity.[4] In contrast, aromatic or electron-withdrawing groups decrease electron density, thereby reducing nucleophilicity.[4] For aliphatic hydrazines, including spirocyclic variants, the electron-donating nature of the alkyl framework enhances their reactivity compared to aromatic hydrazines like phenylhydrazine.[4]
Steric Hindrance: A Double-Edged Sword
Steric hindrance plays a crucial role in the reactivity of nucleophiles.[5][6][7] The rigid, three-dimensional structure of spirocycles can present a more congested environment around the nitrogen atoms compared to flexible acyclic or larger monocyclic systems. This can hinder the approach of electrophiles, potentially slowing down reaction rates. For instance, the t-butyl group, a classic example of steric bulk, can reduce the nucleophilicity of a primary amine by a factor of about 1000 compared to a less hindered primary amine.[8]
However, the "tying back" of alkyl groups into a bicyclic structure, as seen in quinuclidine, can lead to a significant increase in nucleophilicity.[8] This suggests that the specific geometry of the spirocycle is a critical determinant of steric effects on reactivity.
Comparative Reactivity Analysis: Spirocyclic vs. Acyclic and Monocyclic Hydrazines
While direct, quantitative kinetic data for spirocyclic hydrazines is sparse in the literature, we can draw strong inferences from their close structural analogs, spirocyclic diamines like 2,6-diazaspiro[3.3]heptane, and from established principles of nucleophilicity.
The following table summarizes a qualitative and predictive comparison of the reactivity of different hydrazine and diamine scaffolds based on established chemical principles.
| Scaffold Type | Representative Structure | Predicted Basicity (pKa) | Predicted Nucleophilicity | Key Influencing Factors |
| Spirocyclic | 2,6-Diazaspiro[3.3]heptane | Higher | Higher | Rigid conformation, potentially favorable lone pair orientation, inductive effects.[1][2] |
| Monocyclic | Piperazine | Moderate | Moderate | Conformational flexibility, moderate steric hindrance.[1] |
| Acyclic | N,N'-Dimethylhydrazine | Lower | Lower | Free rotation leading to potential steric clashes, less pre-organized for reaction. |
The enhanced reactivity of spirocyclic systems can be attributed to their rigid conformation, which can pre-organize the molecule for reaction and minimize the entropic penalty of achieving the transition state geometry.
The Alpha-Effect: An Inherent Boost in Hydrazine Reactivity
Hydrazines, in general, exhibit enhanced nucleophilicity compared to amines of similar basicity, a phenomenon known as the "alpha-effect".[8][9] This effect is attributed to the presence of an adjacent atom with a lone pair of electrons (the other nitrogen atom), which is thought to stabilize the transition state of the nucleophilic attack. For instance, hydrazine is approximately 10,000 times more nucleophilic than ammonia in water.[8] This intrinsic reactivity boost is a fundamental property of all hydrazines, including their spirocyclic variants.
Experimental Protocols for Reactivity Comparison
To empirically determine and compare the reactivity of different hydrazine scaffolds, standardized experimental protocols are essential. The following methods provide a robust framework for such investigations.
Protocol 1: Determination of Basicity (pKa) via Potentiometric Titration
The pKa of a hydrazine's conjugate acid is a direct measure of its basicity.
Methodology:
-
Preparation: Accurately prepare a 0.01 M solution of the hydrazine (e.g., 2,6-diazaspiro[3.3]heptane, piperazine, or an acyclic analog) in deionized, CO₂-free water.
-
Titration: Calibrate a pH meter and immerse the electrode in the hydrazine solution. Titrate the solution with a standardized solution of a strong acid (e.g., 0.01 M HCl) at a constant temperature.
-
Data Analysis: Record the pH at regular intervals of added acid. Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for determining amine basicity via titration.
Protocol 2: Comparison of Nucleophilicity via Reaction with a Standard Electrophile
This experiment compares the rate of reaction (e.g., acylation or alkylation) for different hydrazines.
Methodology:
-
Reaction Setup: In separate, thermostated reaction vessels, dissolve equimolar amounts of a hydrazine and a reference electrophile (e.g., acetic anhydride or a benzhydrylium ion) in a suitable solvent (e.g., acetonitrile).[10]
-
Initiation: Initiate the reactions simultaneously.
-
Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture. The reaction progress can be monitored by a suitable analytical technique such as UV-Vis spectrophotometry (if the electrophile or product is chromophoric) or by quenching the reaction and analyzing the mixture by HPLC or NMR.[10]
-
Rate Comparison: Plot the concentration of the product (or disappearance of the starting material) versus time for each hydrazine. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates higher nucleophilicity.
Caption: Experimental workflow for comparing hydrazine nucleophilicity.
Conclusion
The rigid, three-dimensional architecture of spirocyclic hydrazines imparts a unique reactivity profile that distinguishes them from their more flexible acyclic and monocyclic counterparts. The conformational constraints imposed by the spirocyclic framework are predicted to enhance their basicity and nucleophilicity, making them highly reactive building blocks for organic synthesis and valuable pharmacophores in drug discovery. While direct comparative kinetic data is an area ripe for further investigation, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for understanding and predicting the chemical behavior of these fascinating molecules. The continued exploration of spirocyclic scaffolds will undoubtedly unlock new opportunities for the design and synthesis of next-generation therapeutics.
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Gelin, M., et al. (2021). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 19(44), 9639-9643. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
